Tris(trimethylsilyl)amine: is the simplest tris(trialkylsilyl)amine, in which all three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups . It’s a colorless, crystalline or waxy solid which is stable to water and bases .
Field: Organic Chemistry
Application: Tris(trimethylsilyl)amine can be used as a synthetic building block.
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
Results: The outcomes would also depend on the specific synthesis.
Field: Inorganic Chemistry
Method: The specific methods of application or experimental procedures would depend on the particular process of nitrogen fixation being performed.
Results: The outcomes would also depend on the specific process.
Application: Tris(trimethylsilyl)amine can be used in the synthesis of trimethylsilyl-diazomethane.
Results: The outcomes would also depend on the specific synthesis.
Application: Tris(trimethylsilyl)amine can be used in the preparation of azomethine ylides from ketones.
Method: The specific methods of application or experimental procedures would depend on the particular preparation being performed.
Results: The outcomes would also depend on the specific preparation.
Application: Tris(trimethylsilyl)amine can be used in enantioselective hydrosilylation.
Method: The specific methods of application or experimental procedures would depend on the particular process of enantioselective hydrosilylation being performed.
Results: The outcomes would also depend on the specific process.
Tris(trimethylsilyl)amine is a chemical compound with the formula and a molecular weight of approximately 233.57 g/mol. It is classified as the simplest tris(trialkylsilyl)amine, where all three hydrogen atoms of ammonia are replaced by trimethylsilyl groups (-Si(CH₃)₃) . This compound is typically encountered as a colorless, crystalline, or waxy solid that is stable in the presence of water and bases but can be hydrolyzed by alcohols or acids, leading to the release of ammonia .
Tris(trimethylsilyl)amine has garnered significant interest in various fields, particularly in chemical nitrogen fixation, where it acts as a stable intermediate in the conversion of atmospheric nitrogen into organic substrates under mild conditions . Its unique structure and reactivity make it a valuable reagent in synthetic organic chemistry.
The general reaction for its formation from lithium nitride and trimethylchlorosilane can be represented as:
This reaction highlights its synthesis from readily available precursors .
Tris(trimethylsilyl)amine can be synthesized through several methods:
Tris(trimethylsilyl)amine serves multiple roles in synthetic chemistry:
Interaction studies involving tris(trimethylsilyl)amine primarily focus on its reactivity with other chemical species rather than biological interactions. Notable studies include:
Several compounds share structural similarities with tris(trimethylsilyl)amine. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Hexamethyldisilazane | A precursor to tris(trimethylsilyl)amine; contains two silicon atoms. | |
Trimethylsilylamine | A simpler silylamine; less sterically hindered than tris(trimethylsilyl)amine. | |
Tris(phenyl)silylamine | Contains phenyl groups instead of methyl; shows different reactivity patterns. | |
Tris(trimethylgermyl)amine | Similar structure but contains germanium; different electronic properties. |
Tris(trimethylsilyl)amine stands out due to its unique combination of stability and reactivity, particularly in nitrogen fixation processes and as a versatile reagent in organic synthesis.
Corrosive